molecular formula C13H18O B2442779 (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol CAS No. 2248212-78-2

(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol

Cat. No.: B2442779
CAS No.: 2248212-78-2
M. Wt: 190.286
InChI Key: BPWOCODACBMOGQ-RWANSRKNSA-N
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Description

(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol is a chiral organic compound with a molecular formula of C13H18O. This compound features a tetrahydronaphthalene moiety, which is a partially hydrogenated form of naphthalene, attached to a propanol group. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol typically involves the following steps:

    Hydrogenation of Naphthalene: Naphthalene is partially hydrogenated to form 1,2,3,4-tetrahydronaphthalene. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

    Grignard Reaction: The tetrahydronaphthalene derivative is then subjected to a Grignard reaction. A Grignard reagent, such as methylmagnesium bromide (CH3MgBr), is reacted with the tetrahydronaphthalene to form the corresponding alcohol.

    Chiral Resolution: The resulting racemic mixture of (2S)- and (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol is separated using chiral resolution techniques, such as chromatography or crystallization, to obtain the desired (2S) enantiomer.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques, such as simulated moving bed chromatography, enhances the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products

    Oxidation: (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-one.

    Reduction: (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propane.

    Substitution: (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propyl chloride.

Scientific Research Applications

(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol has various applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s chiral center plays a crucial role in its binding affinity and selectivity towards enzymes and receptors. The tetrahydronaphthalene moiety contributes to its hydrophobic interactions, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol
  • 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol
  • 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)butan-1-ol

Uniqueness

(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol is unique due to its specific (2S) configuration, which imparts distinct stereochemical properties. This configuration influences its reactivity, binding affinity, and selectivity in various chemical and biological processes. Compared to its (2R) enantiomer, the (2S) form may exhibit different pharmacological and biological activities, making it valuable for research and industrial applications.

Properties

IUPAC Name

(2S)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-5,10,12,14H,6-9H2,1H3/t10-,12?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWOCODACBMOGQ-RWANSRKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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